molecular formula C21H21NO4S B2687835 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 941884-55-5

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No.: B2687835
CAS No.: 941884-55-5
M. Wt: 383.46
InChI Key: IZZLMGQXPYPCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic compound composed of a naphthalene core linked to a phenylsulfonyl group via an acetamide bridge. Its molecular structure suggests potential interest in medicinal chemistry and pharmacological research. The 4-methoxynaphthalen-1-yl moiety is a bicyclic aromatic system known to contribute to molecular recognition in various biological targets . The ethylsulfonyl pharmacophore is a key structural feature found in compounds designed to selectively target the cyclooxygenase-2 (COX-2) enzyme . Research into similar sulfonamide-containing molecules indicates they can act as inhibitors for enzymes such as carbonic anhydrase . Furthermore, the acetamide functional group is a common element in many bioactive molecules and approved drugs . This combination of features makes this compound a valuable candidate for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in the design of novel therapeutic agents. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-3-27(24,25)16-10-8-15(9-11-16)14-21(23)22-19-12-13-20(26-2)18-7-5-4-6-17(18)19/h4-13H,3,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZLMGQXPYPCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(ethylsulfonyl)phenylamine: This intermediate can be synthesized by sulfonation of ethylbenzene followed by nitration and reduction to obtain the corresponding amine.

    Formation of 4-methoxynaphthalen-1-ylamine: This intermediate is prepared by methoxylation of naphthalene followed by nitration and reduction.

    Coupling Reaction: The final step involves the coupling of 4-(ethylsulfonyl)phenylamine with 4-methoxynaphthalen-1-ylamine using acetic anhydride as a coupling agent under controlled conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide and related acetamide derivatives:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Phenyl Substituent Naphthalenyl/Other Substituent Key Biological Activity Notable Findings References
Target Compound 4-(ethylsulfonyl) 4-methoxy Not explicitly reported Ethylsulfonyl enhances electron-withdrawing capacity; methoxy group increases lipophilicity -
N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide (35) 4-(4-methylpiperazinylsulfonyl) None Analgesic Superior to paracetamol in efficacy
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 4-nitro None Not reported Nitro group may confer redox activity; synthesized via established routes
N-(4-methoxyphenyl)acetamide 4-methoxy None Antimicrobial Crystal structure resolved; methoxy group aids in crystallinity
N-{4-(acetylsulfamoyl)phenyl}-2-(1-naphthyl)acetamide 4-(acetylsulfamoyl) 1-naphthyl Not reported Molecular mass 382.43 g/mol; sulfamoyl group may mimic sulfonamide drugs
N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide None 4-hydroxy-3-methyl Not reported Hydroxy and methyl groups affect solubility and steric interactions

Key Structural and Functional Insights:

Sulfonyl/Sulfonamide Variations: The target compound’s ethylsulfonyl group differs from the 4-methylpiperazinylsulfonyl group in compound 35 . Compound 35 demonstrated potent analgesic activity, suggesting that sulfonamide-linked acetamides are promising scaffolds for pain management. The target compound’s ethylsulfonyl group could similarly engage sulfonamide-targeted enzymes or receptors .

Naphthalenyl Modifications :

  • The target compound’s 4-methoxynaphthalen-1-yl group contrasts with the 1-naphthyl group in N-{4-(acetylsulfamoyl)phenyl}-2-(1-naphthyl)acetamide . The methoxy substituent may enhance electron-donating effects and solubility compared to unsubstituted naphthalene.

Substituent Effects on Bioactivity: N-(4-methoxyphenyl)acetamide () showed antimicrobial activity, attributed to the methoxy group’s ability to disrupt microbial membranes or enzymes . The target compound’s 4-methoxynaphthalenyl group may confer similar advantages.

Synthetic Accessibility: Compounds like B1 and B2 were synthesized using established phenoxy-acetamide coupling methods , suggesting that the target compound could be accessible via analogous routes.

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide , with CAS number 941884-55-5 , is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO4SC_{21}H_{21}NO_4S, and it has a molecular weight of 383.5 g/mol . The structure comprises an ethylsulfonyl group attached to a phenyl ring and a methoxynaphthalene moiety linked through an acetamide functional group. This unique structure may contribute to its biological activity.

PropertyValue
CAS Number941884-55-5
Molecular FormulaC21H21NO4S
Molecular Weight383.5 g/mol

Anticonvulsant Activity

Research has indicated that compounds structurally similar to This compound exhibit anticonvulsant properties. For instance, studies involving N-phenyl derivatives have demonstrated effectiveness in animal models of epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) induced seizures .

In these studies, derivatives showed varying degrees of protection against seizures, with some compounds exhibiting significant activity at doses ranging from 100 mg/kg to 300 mg/kg . The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups was crucial for enhancing anticonvulsant efficacy.

Anticancer Activity

Another area of investigation for this compound is its potential anticancer properties. Compounds with similar naphthalene and sulfonamide structures have been evaluated for their effects on human cancer cell lines. For example, studies have shown that certain derivatives inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thus making them potential candidates for cancer therapy .

The IC50 values for related compounds were reported to be in the range of 18 µM , indicating moderate efficacy against breast cancer cells. These findings suggest that This compound may also possess similar anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to interact with neuronal voltage-sensitive sodium channels, which play a critical role in seizure propagation .
  • PARP Inhibition : The ability to inhibit PARP can lead to increased DNA damage in cancer cells, promoting apoptosis and reducing tumor growth .
  • Lipid Solubility Effects : The lipophilicity of such compounds can influence their distribution in the body, affecting both their therapeutic efficacy and toxicity profiles.

Case Studies

Several case studies highlight the biological activities associated with compounds similar to This compound :

  • In one study, a related compound demonstrated significant anticonvulsant activity in the MES test at doses as low as 100 mg/kg , suggesting strong potential for therapeutic use in epilepsy .
  • Another study explored the anticancer effects of naphthalene-based compounds, revealing that they could effectively inhibit PARP activity and induce apoptosis in breast cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.